molecular formula C19H19N5O2 B3294675 4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 887464-06-4

4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B3294675
CAS RN: 887464-06-4
M. Wt: 349.4 g/mol
InChI Key: DQMOEJLMTGRJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Molecular Structure Analysis

The molecular structure of imidazole compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

Roscovitine exerts its effects by inhibiting CDKs, which are involved in regulating the cell cycle and cell proliferation. CDKs are overexpressed in many types of cancer and are required for viral replication. By inhibiting CDKs, 4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can prevent cell proliferation and viral replication.
Biochemical and Physiological Effects:
Roscovitine has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of viruses, and have neuroprotective effects. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Roscovitine has several advantages for lab experiments. It is a potent and selective inhibitor of CDKs, which makes it a valuable tool for studying the role of CDKs in various diseases. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of information on its potential therapeutic applications.
However, there are also limitations to using 4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione in lab experiments. It has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. It also has poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione. One area of research is the development of more potent and selective CDK inhibitors that can overcome the limitations of this compound. Another area of research is the identification of new therapeutic applications for this compound, such as in autoimmune diseases and metabolic disorders. Finally, there is a need for further research on the mechanism of action of this compound and its effects on other cellular pathways.

Scientific Research Applications

Roscovitine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting CDKs, which are overexpressed in many types of cancer. Roscovitine has been studied in preclinical and clinical trials as a potential treatment for breast cancer, lung cancer, and leukemia.
In addition to its anti-cancer properties, 4,7-Dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to have neuroprotective effects by inhibiting CDK5, which is involved in the pathogenesis of these diseases.
Roscovitine has also been studied for its potential use in viral infections such as HIV and hepatitis C. It has been shown to inhibit the replication of these viruses by targeting CDKs, which are required for viral replication.

properties

IUPAC Name

4,7-dimethyl-6-(2-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-5-10-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-13(3)24(18)14-9-7-6-8-12(14)2/h5-9,11H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMOEJLMTGRJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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